5-Chloro-8-(4-chlorophenoxy)-2-methylquinolin-4-ol
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Overview
Description
5-Chloro-8-(4-chlorophenoxy)-2-methylquinolin-4-ol is a quinoline derivative with a complex molecular structure This compound is characterized by the presence of chlorine atoms and a methoxy group attached to the quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-(4-chlorophenoxy)-2-methylquinolin-4-ol typically involves multiple steps, starting with the formation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-8-(4-chlorophenoxy)-2-methylquinolin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, chlorinated compounds, and other functionalized molecules.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-8-(4-chlorophenoxy)-2-methylquinolin-4-ol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural complexity makes it a valuable tool for probing biological pathways and understanding molecular interactions.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 5-Chloro-8-(4-chlorophenoxy)-2-methylquinolin-4-ol exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chlorophenoxyacetic acid
5-Chloro-2-(4-chlorophenoxy)phenol
Mecoprop
Uniqueness: 5-Chloro-8-(4-chlorophenoxy)-2-methylquinolin-4-ol stands out due to its unique structural features, including the presence of multiple chlorine atoms and the methoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-chloro-8-(4-chlorophenoxy)-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c1-9-8-13(20)15-12(18)6-7-14(16(15)19-9)21-11-4-2-10(17)3-5-11/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYULDNOXGPJQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C=CC(=C2N1)OC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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